molecular formula C19H14ClN3O2S B11438571 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438571
M. Wt: 383.9 g/mol
InChI Key: DLXMFWDTGFCJGY-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a chlorothiophene ring and a benzodioxin moiety, contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps:

    Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorothiophene Ring: The chlorothiophene ring can be introduced via a Suzuki coupling reaction, where a chlorothiophene boronic acid is coupled with a halogenated imidazopyridine derivative in the presence of a palladium catalyst.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be attached through a nucleophilic substitution reaction, where a benzodioxin derivative reacts with an appropriate leaving group on the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazopyridine core, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms in the imidazopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine lies in its specific combination of functional groups. The presence of both the chlorothiophene ring and the benzodioxin moiety provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H14ClN3O2S/c20-16-7-6-15(26-16)18-19(23-8-2-1-3-17(23)22-18)21-12-4-5-13-14(11-12)25-10-9-24-13/h1-8,11,21H,9-10H2

InChI Key

DLXMFWDTGFCJGY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(S5)Cl

Origin of Product

United States

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